REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:9][CH2:10][c:11]1[c:12]([O:17][CH2:18][c:19]2[cH:20][cH:21][c:22]([CH:25]=[CH:26][c:27]3[cH:28][cH:29][cH:30][cH:31][cH:32]3)[cH:23][cH:24]2)[cH:13][cH:14][cH:15][cH:16]1)[CH2:33][c:34]1[cH:35][cH:36][c:37]([C:38](=[O:39])[O:40][CH3:41])[cH:42][cH:43]1)=[O:44].[CH3:47][CH2:48][O:49][C:50](=[O:51])[CH3:52].[H:45][H:46]>>[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:9][CH2:10][c:11]1[c:12]([O:17][CH2:18][c:19]2[cH:20][cH:21][c:22]([CH2:25][CH2:26][c:27]3[cH:28][cH:29][cH:30][cH:31][cH:32]3)[cH:23][cH:24]2)[cH:13][cH:14][cH:15][cH:16]1)[CH2:33][c:34]1[cH:35][cH:36][c:37]([C:38](=[O:39])[O:40][CH3:41])[cH:42][cH:43]1)=[O:44]
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Name
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COC(=O)CCCCN(CCc1ccccc1OCc1ccc(C=Cc2ccccc2)cc1)Cc1ccc(C(=O)OC)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCCN(CCc1ccccc1OCc1ccc(C=Cc2ccccc2)cc1)Cc1ccc(C(=O)OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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COC(=O)CCCCN(CCc1ccccc1OCc1ccc(CCc2ccccc2)cc1)Cc1ccc(C(=O)OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |